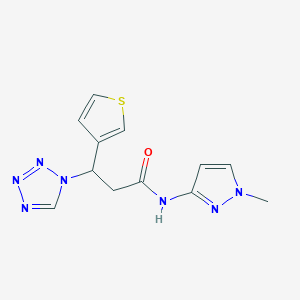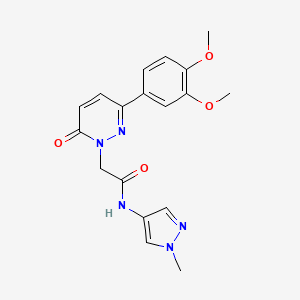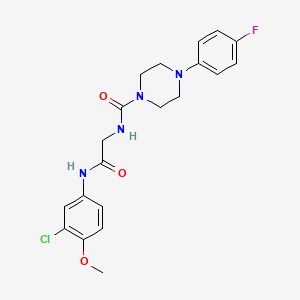
N-(1-methyl-1H-pyrazol-3-yl)-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-METHYL-1H-PYRAZOL-3-YL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE” is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-METHYL-1H-PYRAZOL-3-YL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE” likely involves multiple steps, including the formation of the pyrazole, tetrazole, and thiophene rings, followed by their coupling to form the final product. Typical reaction conditions may include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of Tetrazole Ring: This can be synthesized by the [2+3] cycloaddition reaction of azides with nitriles.
Formation of Thiophene Ring: This can be synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups (if present) or other reducible functionalities.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyrazole or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, “N-(1-METHYL-1H-PYRAZOL-3-YL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE” may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of multiple heterocyclic rings suggests that it may interact with various biological targets.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. For example, it may be studied as a potential drug candidate for the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(1-METHYL-1H-PYRAZOL-3-YL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE” would depend on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1-METHYL-1H-PYRAZOL-3-YL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(2-THIENYL)PROPANAMIDE: Similar structure but with a different position of the thiophene ring.
N-(1-METHYL-1H-PYRAZOL-3-YL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-FURYL)PROPANAMIDE: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of “N-(1-METHYL-1H-PYRAZOL-3-YL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE” lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties. This structural diversity may make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N7OS |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-3-(tetrazol-1-yl)-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C12H13N7OS/c1-18-4-2-11(15-18)14-12(20)6-10(9-3-5-21-7-9)19-8-13-16-17-19/h2-5,7-8,10H,6H2,1H3,(H,14,15,20) |
InChI Key |
XWRHAMXBBIXHOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC(C2=CSC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10994681.png)
![7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B10994688.png)
![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide](/img/structure/B10994689.png)
![Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10994690.png)

![8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B10994712.png)

![(2S)-N-[(2E)-4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-methyl-2-(1H-tetrazol-1-yl)pentanamide](/img/structure/B10994717.png)
![6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10994718.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10994731.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide](/img/structure/B10994734.png)

![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B10994745.png)

